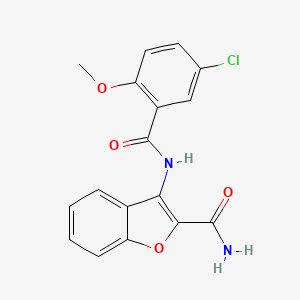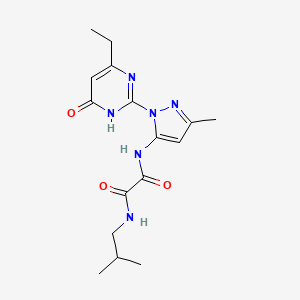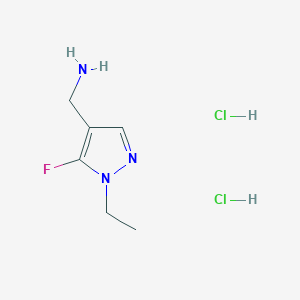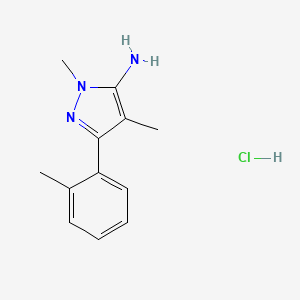![molecular formula C17H10BrN3O2S B2599684 3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 329690-24-6](/img/structure/B2599684.png)
3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one, also known as BRAC, is a synthetic compound that has gained attention in recent years due to its potential uses in various fields of research and industry. It belongs to the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds, which are known for their versatile biological profiles, simple structure, and mild adverse effects .
Synthesis Analysis
The synthesis of 2H/4H-chromene analogs, such as BRAC, involves several routes. Researchers have discovered these routes that lead to a variety of 2H/4H-ch analogs exhibiting unusual activities by multiple mechanisms . A specific synthesis method for a similar compound involves the condensation between appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium .Molecular Structure Analysis
The molecular formula of BRAC is C17H10BrN3O2S, and its molecular weight is 400.25. It belongs to the family of benzopyrones, which are formed depending on the 9th carbons in the ring, where 8th carbons are sp2, and the remaining carbons are sp3 hybridized .Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis and Biological Evaluation
Researchers have developed methods for the synthesis of derivatives of 3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one using metal-free catalyzed one-pot multicomponent reactions. These compounds exhibit significant antimicrobial activity, indicating their potential in the development of new antimicrobial agents. This approach not only provides a versatile method for generating a wide range of compounds but also highlights the biological relevance of these molecules in fighting microbial infections (Merugu et al., 2020).
Antimicrobial and Antioxidant Activities
Another study focused on synthesizing and evaluating thiazolyl-pyrazole-biscoumarin derivatives for their antibacterial and antioxidant activities. This research underscores the compound's role in creating multifunctional molecules capable of addressing both microbial resistance and oxidative stress, pivotal in pharmaceutical and biomedical fields (Mahmoodi & Ghodsi, 2017).
Material Science Applications
In material science, the integration of coumarin-thiazole derivatives into polymers to impart antimicrobial properties has been explored. Such compounds have been successfully incorporated into polyurethane varnishes, demonstrating enhanced antimicrobial effects on surfaces. This application is particularly relevant in creating antimicrobial coatings for medical devices and hospital environments to reduce infection rates (El‐Wahab et al., 2014).
Computational and Spectroscopic Studies
Computational and spectroscopic analyses of coumarin-based fluorophores, including derivatives of this compound, have been conducted to understand their molecular properties and interactions. These studies provide insights into the electronic structures, chemical reactivity, and photophysical properties of these compounds, facilitating their design and application in molecular electronics, sensing, and imaging technologies (Chandrasekhar et al., 2020).
Synthesis and Characterization for Antimicrobial Activity
Novel synthesis methods have been developed for creating 2,4-disubstituted thiazole derivatives containing this compound. These compounds have been characterized and tested for their antimicrobial properties, showcasing their potential as bases for new antibacterial agents. The research emphasizes the importance of structural diversity in the search for more effective and less resistance-prone antimicrobial drugs (Vijesh et al., 2010).
Eigenschaften
IUPAC Name |
3-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2S/c18-11-5-7-12(8-6-11)19-17-21-20-15(24-17)13-9-10-3-1-2-4-14(10)23-16(13)22/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBGBYHXJCCXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[1-(5-Methylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2599603.png)
![4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine](/img/structure/B2599604.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide](/img/structure/B2599605.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599606.png)
![ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2599607.png)



![3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2599615.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599616.png)



![2-[2-(Azepan-1-yl)ethylsulfanyl]-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2599624.png)
